![molecular formula C19H20BrClN6O4S B8091202 N-[5-(4-Bromophenyl)-6-[2-[(5-chloro-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide](/img/structure/B8091202.png)
N-[5-(4-Bromophenyl)-6-[2-[(5-chloro-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(4-Bromophenyl)-6-[2-[(5-chloro-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide is a useful research compound. Its molecular formula is C19H20BrClN6O4S and its molecular weight is 543.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-[5-(4-Bromophenyl)-6-[2-[(5-chloro-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide, with the CAS number 2443747-63-3, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of oncology and as a pharmacological agent targeting specific receptors.
- Molecular Formula : C19H20BrClN6O4S
- Molecular Weight : 543.82 g/mol
- IUPAC Name : this compound
- Purity : 98% .
The compound primarily functions as an inhibitor of endothelin receptors, specifically targeting the ETA receptor with significant affinity for the ETB receptor as well. This dual action suggests its potential utility in managing conditions associated with endothelin signaling, such as certain cancers and cardiovascular diseases .
Anticancer Properties
Recent studies have highlighted the compound's anticancer properties, particularly its efficacy against various leukemia cell lines. For instance, it has been shown to inhibit the proliferation of acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13 cells at concentrations as low as 0.3 µM and 1.2 µM, respectively . The mechanism involves downregulation of phospho-ERK1/2 and its downstream effector p-p70S6K, indicating a disruption in crucial signaling pathways that promote cancer cell survival and proliferation.
Pharmacokinetics
The pharmacokinetic profile of this compound shows promising characteristics, including high bioavailability and favorable distribution in vivo. Studies have demonstrated effective treatment responses in mouse xenograft models, where doses administered via oral gavage led to significant tumor growth inhibition .
Table: Summary of Biological Activities
Study on Anticancer Activity
A notable study published in ACS Medicinal Chemistry Letters explored the anticancer potential of various compounds, including this compound. The findings indicated that this compound exhibited significant cytotoxicity against several cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
Endothelin Receptor Inhibition Study
Another research effort focused on the compound's interaction with endothelin receptors. The study demonstrated that this compound effectively inhibited receptor activity, leading to decreased cellular proliferation in models of pulmonary hypertension .
Applications De Recherche Scientifique
Endothelin Receptor Antagonism
One of the primary applications of N-[5-(4-Bromophenyl)-6-[2-[(5-chloro-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide is its role as an endothelin receptor antagonist. It has shown significant affinity for both ET_A and ET_B receptors, which are implicated in the pathophysiology of PAH. This compound exhibits potent inhibitory effects on these receptors, making it a candidate for therapeutic development in treating PAH .
Case Studies and Research Findings
-
In Vivo Efficacy :
- A study published in the Journal of Medicinal Chemistry demonstrated that this compound possesses excellent pharmacokinetic properties and high in vivo efficacy against PAH models. The research indicated a reduction in pulmonary artery pressure and improvement in exercise capacity in treated subjects .
- Comparative Studies :
- Mechanistic Insights :
Data Table: Summary of Key Research Findings
Propriétés
IUPAC Name |
5-(4-bromophenyl)-6-[2-(5-chloropyrimidin-2-yl)oxyethoxy]-N-(propylsulfamoyl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrClN6O4S/c1-2-7-26-32(28,29)27-17-16(13-3-5-14(20)6-4-13)18(25-12-24-17)30-8-9-31-19-22-10-15(21)11-23-19/h3-6,10-12,26H,2,7-9H2,1H3,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAECTGVKYBAJMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)NC1=C(C(=NC=N1)OCCOC2=NC=C(C=N2)Cl)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrClN6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.